molecular formula C34H30FeN4O4-2 B085314 Ferroprotoporphyrin CAS No. 14875-96-8

Ferroprotoporphyrin

Cat. No. B085314
CAS RN: 14875-96-8
M. Wt: 616.5 g/mol
InChI Key: VDVMLNGTSRVTKC-QPPPNFCJSA-N
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Description

Ferroprotoporphyrin plays a significant role in various biological and chemical processes. This compound is a type of metalloporphyrin with iron (Fe) as its central metal ion. It is involved in oxygen transport and storage when incorporated into hemoglobin and myoglobin, respectively.

Synthesis Analysis

The synthesis of ferroprotoporphyrin involves the chelation of iron by protoporphyrin IX. This process is highly influenced by factors such as the solvent system, metal salts, and the presence of detergents. Kinetic studies show that the rate of metal incorporation into porphyrins can vary with the nature of the solvent and the presence of chelating agents, which may affect the synthesis efficiency (Longo et al., 1973).

Molecular Structure Analysis

The molecular structure of ferroprotoporphyrin is characterized by a complex coordination environment where the iron ion is centrally located within the protoporphyrin ring. This arrangement allows for versatile chemical reactions and interactions, contributing to its functionality in biological systems.

Chemical Reactions and Properties

Ferroprotoporphyrin undergoes various chemical reactions, including oxidation and coordination with other molecules. Its ability to reversibly bind oxygen is a key property that enables its role in biological oxygen transport. The specific chemical reactions it undergoes are influenced by the local chemical environment and external perturbations (Ortiz-Garcia & Quardokus, 2023).

Physical Properties Analysis

The physical properties of ferroprotoporphyrin, such as solubility and stability, are crucial for its biological and chemical applications. These properties can be affected by factors like pH, solvent type, and the presence of specific ions or molecules in the environment.

Chemical Properties Analysis

The chemical properties of ferroprotoporphyrin, including its redox potential and ability to participate in electron transfer reactions, are essential for its function in processes like photosynthesis and respiration. The compound's reactivity is modulated by its molecular structure and the electronic properties of the iron ion.

For further insights into the synthesis, structure, reactions, and properties of ferroprotoporphyrin and related compounds, additional references include studies on metalloporphyrins' general chemistry, their applications in catalysis, and their interactions with surfaces and biological molecules (Longo et al., 1973); (Tomá et al., 2014); (Cartron et al., 2006).

Safety And Hazards

Protoporphyrin IX (PPIX) is ubiquitously present in all living cells in small amounts as a precursor of heme . PPIX has some biologic functions of its own, and PPIX-based strategies have been used for cancer diagnosis and treatment .

Future Directions

Porphyrin‐based metal–organic frameworks can be designed and constructed for powerful biomedical applications . Recent progress and future expectations are discussed in this Review .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABFMIBPWCXCRK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32FeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protoheme

CAS RN

14875-96-8
Record name Iron protoporphyrin IX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN21,κN22,κN23,κN24]-, hydrogen (1:2), (SP-4-2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FERROHEME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VZT0U6YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
KG Paul, H Theorell, A Akeson - Acta chem. scand, 1953 - actachemscand.org
Iron-protoporphyrin proteids are frequently and conveniently assayed spectrophotometricalïy after conversion to pyridine haemochromogen. At this institute the determinations have …
Number of citations: 679 actachemscand.org
L Delhaes, C Biot, L Berry, LA Maciejewski… - Bioorganic & medicinal …, 2000 - Elsevier
… with ferroprotoporphyrin IX. A decrease in the Soret band absorbance of ferroprotoporphyrin … The association stoichiometry of compounds to ferroprotoporphyrin IX appears to be 1:2 at …
Number of citations: 115 www.sciencedirect.com
S Paitayatat, B Tarnchompoo… - Journal of medicinal …, 1997 - ACS Publications
… its derivatives with hemin and ferroprotoporphyrin IX and its … ferroprotoporphyrin IX. The dissociation constants for the interaction of the artemisinin derivatives with ferroprotoporphyrin IX…
Number of citations: 129 pubs.acs.org
A Desbois, M Lutz - Biochimica et Biophysica Acta (BBA)-Protein Structure, 1981 - Elsevier
This article reports the low-frequency regions of resonance Raman spectra of five- and six-coordinated ferroprotoporphyrin complexes in aqueous solution with or without detergent. For …
Number of citations: 48 www.sciencedirect.com
EF Caldin, BB Hasinoff - Journal of the Chemical Society, Faraday …, 1975 - pubs.rsc.org
The kinetics of the recombination of ferroprotoporphyrin IX (haem) with carbon monoxide, after photodissociation of the haem-CO complex, have been studied at various pressures (1 to …
Number of citations: 44 pubs.rsc.org
E Tsuchida, K Honda, H Sata - Inorganic Chemistry, 1976 - ACS Publications
The complexes formed between iron protoporphyrins (hemes) and partially quaternized poly (4-vinylpyridines)(QPVP’s) were analyzed by spectrometry. The coordination number of the …
Number of citations: 27 pubs.acs.org
P Feigelson, HJ Forman - Biochemistry, 1971 - ACS Publications
Henry Jay Forman and Philip Feigelson f abstract: A kinetic study of the mechanism of catalysis of tryptophan oxygenase using carbon monoxide as an inhibitor is presented. The study …
Number of citations: 24 pubs.acs.org
G Blauer, A Yonath - Archives of Biochemistry and Biophysics, 1967 - Elsevier
Light-absorption spectra of complexes between reduced iron-protoporphyrin IX (2 × 10 −5 m) and various polylysine samples (up to 2 × 10 −3 residue molar) were measured in the …
Number of citations: 12 www.sciencedirect.com
AH Corwin, Z Reyes - Journal of the American Chemical Society, 1956 - ACS Publications
Imidazole ferro-and ferriprotoporphyrin have been prepared in the crystalline state and some of their properties studied. Imidazole ferroprotoporphyrin crystals were found to possess …
Number of citations: 47 pubs.acs.org
WG Hanstein, JB Lett, CE McKenna… - Proceedings of the …, 1967 - National Acad Sciences
… of ferroprotoporphyrin IX. f Formed by addihg excess hydrazine to solutions ofeither chlorohemin or ferroprotoporphyrin IX. … Conversely, treatment of ferroprotoporphyrin with potassium …
Number of citations: 21 www.pnas.org

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